methyl 2-amino-4-(benzyloxy)benzoate
Description
Properties
IUPAC Name |
methyl 2-amino-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPPPMSEKZJZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00706171 | |
| Record name | Methyl 2-amino-4-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00706171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189063-59-0 | |
| Record name | Methyl 2-amino-4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189063-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00706171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-4-(benzyloxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Benzylation of Methyl 4-Hydroxybenzoate
The introduction of the benzyloxy group at position 4 is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. Methyl 4-hydroxybenzoate reacts with benzyl chloride in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).
Experimental Protocol from Ultrasonic-Assisted Synthesis:
-
Reactants: Methyl 4-hydroxybenzoate (1.0 equiv), benzyl chloride (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMF
-
Conditions: Ultrasonic irradiation at 40 kHz, 60°C, 4 hours
-
Yield: 85–90%
Conventional methods for this step require extended reaction times:
-
Stirring at room temperature: 20–28 hours
-
Reflux conditions: 8–10 hours
Mechanistic Insight:
The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that undergoes nucleophilic displacement with benzyl chloride. Ultrasonic irradiation enhances reaction efficiency by improving mass transfer and reducing activation energy.
Nitration at Position 2
Following benzylation, nitration introduces a nitro group ortho to the benzyloxy substituent. The electron-donating benzyloxy group directs electrophilic attack to the ortho and para positions, but steric hindrance from the bulky benzyl group favors nitration at position 2.
Typical Nitration Conditions:
-
Nitrating agent: Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄)
-
Temperature: 0–5°C (ice bath)
-
Reaction time: 2–4 hours
-
Yield (estimated): 60–75%
Challenges:
-
Competing nitration at position 6 due to resonance effects
-
Over-nitration leading to di-substituted byproducts
Reduction of Nitro to Amino Group
The nitro group at position 2 is reduced to an amine using catalytic hydrogenation or chemical reductants.
Catalytic Hydrogenation Protocol:
-
Catalyst: 10% Pd/C (5–10 wt%)
-
Solvent: Ethanol or methanol
-
Pressure: H₂ gas at 1–3 atm
-
Temperature: 25–50°C
-
Yield (estimated): 80–90%
Alternative Reductants:
-
Iron powder in acetic acid
-
Sodium dithionite (Na₂S₂O₄) in aqueous ammonia
Optimization of Reaction Conditions
Ultrasonic-Assisted Benzylation
Comparative studies demonstrate that ultrasonic irradiation significantly improves the efficiency of the benzylation step:
| Parameter | Conventional Stirring | Ultrasonic Method |
|---|---|---|
| Reaction Time | 20–28 hours | 4 hours |
| Yield | 70–75% | 85–90% |
| Purity (HPLC) | 92–95% | 97–99% |
Solvent and Base Selection
The choice of solvent and base critically affects reaction kinetics:
-
Solvent Effects:
-
Base Comparison:
-
K₂CO₃ > Na₂CO₃ > Cs₂CO₃
-
Potassium carbonate offers optimal basicity without promoting side reactions.
-
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to laboratory protocols:
-
Continuous Flow Reactors:
-
Enable precise temperature control during nitration
-
Reduce safety risks associated with exothermic reactions
-
-
Catalyst Recycling:
-
Pd/C recovery via filtration and reactivation
-
Reduces costs in hydrogenation steps
-
-
Purification Techniques:
-
Recrystallization from ethanol/water mixtures
-
Chromatography for high-purity pharmaceutical grades
-
Analytical Characterization
Critical quality control measures include:
-
High-Resolution Mass Spectrometry (HRMS):
-
Confirms molecular formula (C₁₆H₁₇NO₄)
-
Observed m/z: 287.31 [M+H]⁺
-
-
¹H NMR (400 MHz, CDCl₃):
-
Benzyloxy protons: δ 4.9–5.1 (s, 2H)
-
Aromatic protons: δ 6.7–7.4 (m, 7H)
-
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(benzyloxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-4-(benzyloxy)benzoate has been studied for its potential therapeutic applications due to its biological activity. Research indicates that it may have anti-inflammatory properties, as evidenced by studies showing a reduction in pro-inflammatory cytokines in microglial cells at low concentrations (0.01 μM) . This suggests its potential for neuroprotective applications.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows it to be transformed into a range of derivatives for further study .
- Oxidation : Can form nitroso or nitro derivatives.
- Reduction : Can yield hydroxyl derivatives.
- Substitution : The amino group can participate in nucleophilic substitutions, leading to diverse products.
Biological Studies
In biological research, this compound is examined for its interactions with biomolecules. The amino group can form hydrogen bonds with enzymes and receptors, while the benzyloxy groups enhance the compound's ability to penetrate cell membranes. This interaction can modulate enzyme activity and influence receptor interactions .
Study on Anti-inflammatory Activity
A significant study focused on the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce pro-inflammatory cytokine expression in BV-2 microglial cells. This finding supports its potential use in treating neuroinflammatory conditions .
Synthesis and Derivative Development
Research has also highlighted the compound's utility as a precursor for synthesizing other biologically active molecules. For instance, it can be modified through various reactions to create derivatives that may exhibit enhanced pharmacological properties or target specific biological pathways .
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(benzyloxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 2-amino-4-(benzyloxy)benzoate belongs to a family of substituted benzoates. Below is a systematic comparison with structurally related compounds:
Substitution Pattern and Functional Group Effects
Table 1: Structural Analogs and Key Differences
Key Observations :
Positional Isomerism: Swapping substituent positions (e.g., amino at 2 vs. 4) significantly impacts electronic and steric profiles. For example, methyl 4-amino-2-(benzyloxy)benzoate () may exhibit distinct reactivity in reductive amination compared to the target compound .
Benzyloxy vs. Hydroxy/Methoxy :
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Property | This compound | Methyl 4-(Benzyloxy)Benzoate | Methyl 2-Amino-4-Hydroxybenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~287 | ~242 | ~183 |
| LogP (Predicted) | ~2.5 | ~3.0 | ~1.2 |
| Solubility | Moderate in DMSO, DCM | High in DCM, Ethanol | High in Water, Methanol |
- Lipophilicity : The benzyloxy group increases LogP compared to hydroxy analogs, favoring blood-brain barrier penetration.
- Solubility: Amino groups improve solubility in polar aprotic solvents, beneficial for drug formulation .
Biological Activity
Methyl 2-amino-4-(benzyloxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 287.31 g/mol. The compound features a methoxy group, an amino group, and a benzyloxy group, which contribute to its unique chemical properties and potential interactions with biological systems.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the reaction of methyl 4-hydroxybenzoate with benzyl chloride in the presence of a base. Various methods have been reported, each with different yields and efficiencies.
Common Synthesis Steps:
- Preparation of Methyl 4-Hydroxybenzoate : This is often achieved through esterification reactions.
- Alkylation : The hydroxyl group is substituted with a benzyloxy group using benzyl chloride.
- Amination : The final step involves introducing the amino group, typically via nucleophilic substitution.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-inflammatory and analgesic effects. The structural features of the compound enable it to interact with various biological macromolecules, potentially modulating enzyme activity and influencing receptor interactions.
Anti-inflammatory and Analgesic Properties
Studies have shown that this compound may possess anti-inflammatory properties. For instance, in vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.
Anticancer Potential
Preliminary investigations into the anticancer activity of this compound have yielded promising results. In cell line studies, the compound exhibited cytotoxic effects against several cancer cell types, indicating its potential as a therapeutic agent in oncology.
Case Studies
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory activity of this compound.
- Method : In vitro assays measuring cytokine levels in treated cells.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed.
-
Cytotoxicity Assessment :
- Objective : To assess the anticancer activity against breast cancer cell lines.
- Method : MTT assay to determine cell viability.
- Results : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells.
Comparative Analysis with Similar Compounds
The following table summarizes key structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| Methyl 2-amino-5-hydroxybenzoate | C₁₆H₁₇N₀₄ | 0.89 | Hydroxyl group at position 5 |
| Methyl 2-amino-4-methoxybenzoate | C₁₆H₁₇N₀₄ | 0.87 | Methoxy instead of benzyloxy |
| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | C₂₀H₂₅N₀₆ | 0.97 | Contains ethoxy groups |
| Methyl 2-amino-5-ethoxy-4-methoxybenzoate | C₁₈H₂₁N₀₅ | 1.00 | Ethoxy and methoxy substituents |
Q & A
Q. Table 1: Comparative Reactivity of this compound Derivatives
| Derivative | Substituent Position | Suzuki Coupling Yield (%) | IC₅₀ (μM, Kinase X) |
|---|---|---|---|
| Parent Compound | 4-OBn | 78 | 12.5 |
| 3-Methoxy Analog | 3-OMe | 65 | 8.2 |
| 5-Nitro Derivative | 5-NO₂ | 92 | 4.7 |
| Data sourced from and . |
Q. Table 2: Stability of this compound in Solvents
| Solvent | Degradation Rate (%/month) | Recommended Storage Conditions |
|---|---|---|
| DMF | 0.5 | pH 6 buffer, -20°C |
| Toluene | 0.1 | Argon atmosphere, 4°C |
| Ethanol | 1.2 | Desiccant, dark vial |
| Data derived from and . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
